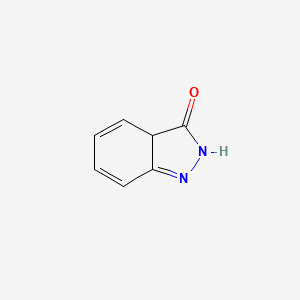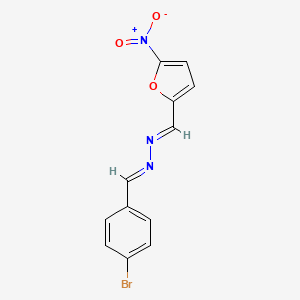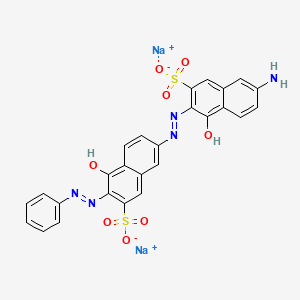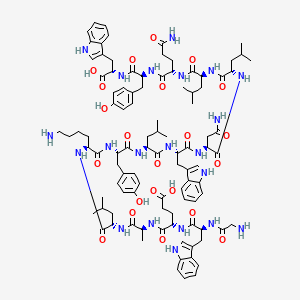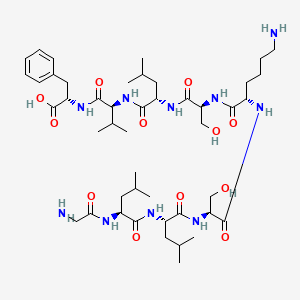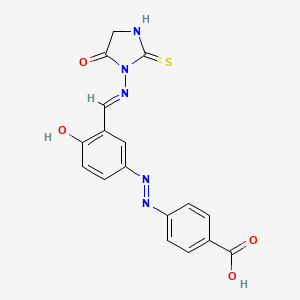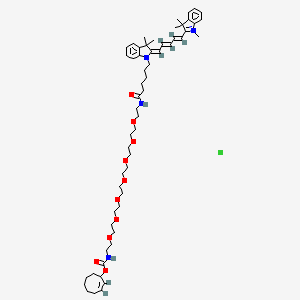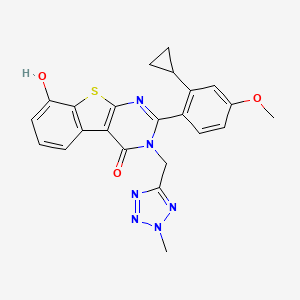
Hsd17B13-IN-68
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsd17B13-IN-68 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 is considered a promising therapeutic approach for treating these liver diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-68 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar inhibitors often involve:
Formation of the core scaffold: This typically involves multi-step organic synthesis, including condensation reactions, cyclization, and functional group transformations.
Functionalization: Introduction of specific functional groups that enhance binding affinity and selectivity towards HSD17B13.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions
Hsd17B13-IN-68 can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain functional groups to their corresponding reduced forms.
Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups can yield ketones or aldehydes, while reduction of ketones can produce secondary alcohols .
Aplicaciones Científicas De Investigación
Hsd17B13-IN-68 has several scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study the biochemical pathways involving HSD17B13.
Biology: Investigates the role of HSD17B13 in lipid metabolism and liver diseases.
Medicine: Potential therapeutic agent for treating NAFLD and NASH.
Industry: Development of diagnostic assays and therapeutic interventions targeting HSD17B13 .
Mecanismo De Acción
Hsd17B13-IN-68 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This enzyme is involved in the metabolism of lipids within hepatocytes. By inhibiting HSD17B13, this compound reduces the formation and accumulation of lipid droplets, thereby mitigating the progression of NAFLD and NASH. The molecular targets include the active site of HSD17B13, where the inhibitor binds and prevents substrate conversion .
Comparación Con Compuestos Similares
Similar Compounds
- Hsd17B13-IN-1
- Hsd17B13-IN-2
- Hsd17B13-IN-3
Uniqueness
Hsd17B13-IN-68 is unique due to its high selectivity and potency towards HSD17B13 compared to other inhibitors. It has shown superior efficacy in preclinical models of NAFLD and NASH, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C23H20N6O3S |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
2-(2-cyclopropyl-4-methoxyphenyl)-8-hydroxy-3-[(2-methyltetrazol-5-yl)methyl]-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N6O3S/c1-28-26-18(25-27-28)11-29-21(14-9-8-13(32-2)10-16(14)12-6-7-12)24-22-19(23(29)31)15-4-3-5-17(30)20(15)33-22/h3-5,8-10,12,30H,6-7,11H2,1-2H3 |
Clave InChI |
KUQVOBSULBSULQ-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C(N=N1)CN2C(=NC3=C(C2=O)C4=C(S3)C(=CC=C4)O)C5=C(C=C(C=C5)OC)C6CC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate](/img/structure/B12363458.png)
![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)
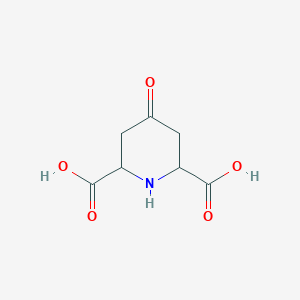
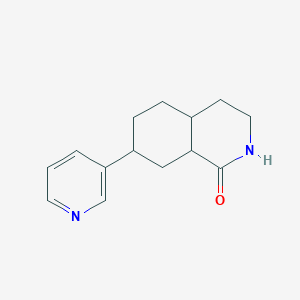
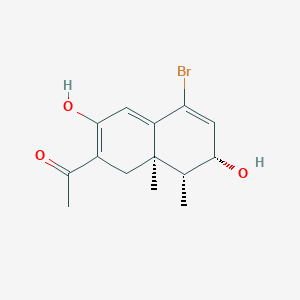
![2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol](/img/structure/B12363512.png)
